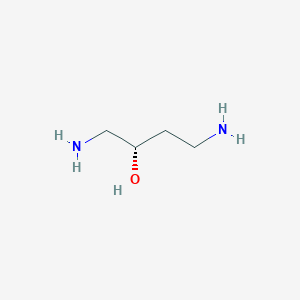
(2S)-1,4-Diaminobutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1,4-Diaminobutan-2-ol is an organic compound with the molecular formula C4H12N2O It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1,4-Diaminobutan-2-ol typically involves the reduction of 2,5-diketopiperazine derivatives. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent under mild conditions. The reaction is carried out in an aqueous or alcoholic solvent at room temperature, yielding this compound with high enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of suitable precursors. This process is typically conducted in a high-pressure reactor using a metal catalyst such as palladium on carbon (Pd/C). The reaction conditions include elevated temperatures and pressures to ensure complete reduction and high yield.
Chemical Reactions Analysis
Types of Reactions
(2S)-1,4-Diaminobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Further reduction can lead to the formation of tetraamines.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products
The major products formed from these reactions include imines, oximes, tetraamines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(2S)-1,4-Diaminobutan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2S)-1,4-Diaminobutan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit enzyme activity by binding to the active site and preventing substrate access. The pathways involved often include modulation of enzyme kinetics and alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
1,4-Diaminobutane: Similar in structure but lacks the hydroxyl group.
2-Amino-1-butanol: Contains a hydroxyl group but only one amino group.
1,3-Diaminopropan-2-ol: Similar functional groups but different carbon chain length.
Uniqueness
(2S)-1,4-Diaminobutan-2-ol is unique due to its specific chiral configuration and the presence of both amino and hydroxyl groups
Properties
CAS No. |
24177-21-7 |
|---|---|
Molecular Formula |
C4H12N2O |
Molecular Weight |
104.15 g/mol |
IUPAC Name |
(2S)-1,4-diaminobutan-2-ol |
InChI |
InChI=1S/C4H12N2O/c5-2-1-4(7)3-6/h4,7H,1-3,5-6H2/t4-/m0/s1 |
InChI Key |
HXMVNCMPQGPRLN-BYPYZUCNSA-N |
Isomeric SMILES |
C(CN)[C@@H](CN)O |
Canonical SMILES |
C(CN)C(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


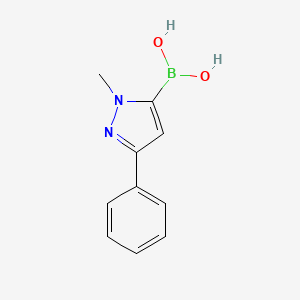
![2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-2-yl)ethyl]carbamate](/img/structure/B13465469.png)
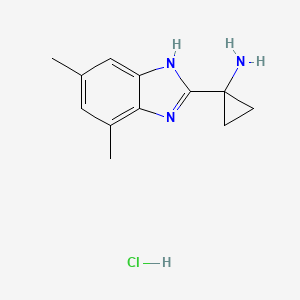
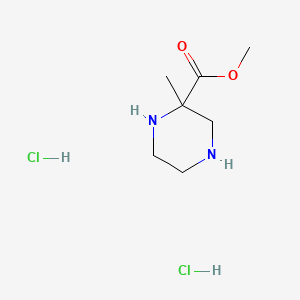
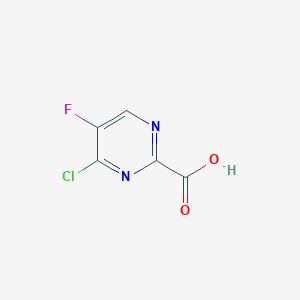
![2-chloro-N-[4-(trifluoromethyl)pyridin-2-yl]propanamide](/img/structure/B13465501.png)

![Tert-butyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13465517.png)
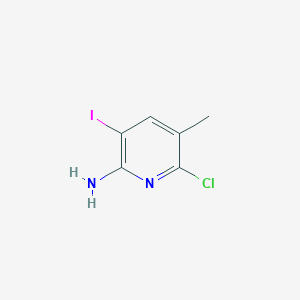
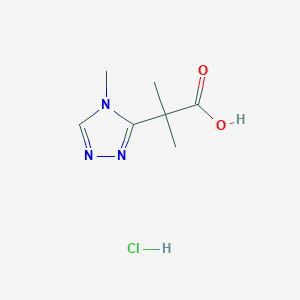
![4-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]piperidine hydrochloride](/img/structure/B13465537.png)
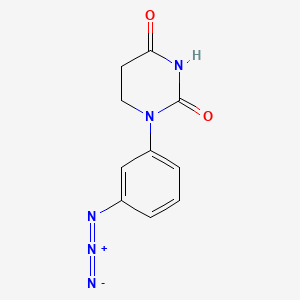
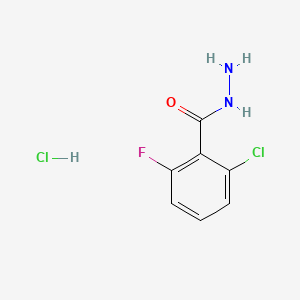
![(3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol hydrochloride](/img/structure/B13465553.png)
